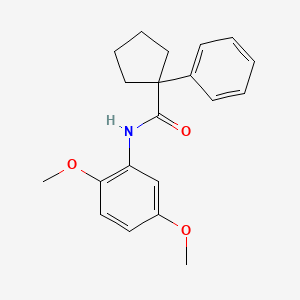

N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(2,5-Dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS: 1023532-01-5) is a synthetic carboxamide derivative with a molecular formula of C₂₀H₂₃NO₃ and a molecular weight of 325.408 g/mol . Its structure features a cyclopentane ring substituted with a phenyl group and a carboxamide moiety linked to a 2,5-dimethoxyphenyl substituent. The compound is cataloged under identifiers such as ChemSpider ID 3300676, MDL MFCD03839501, and RN 1023532-01-5 .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-16-10-11-18(24-2)17(14-16)21-19(22)20(12-6-7-13-20)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKFRYYOFKZMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of 2,5-dimethoxyphenylacetic acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.

Cyclopentane ring formation: The 2,5-dimethoxyphenylacetic acid is then subjected to cyclization reactions to form the cyclopentane ring.

Amidation: The final step involves the amidation of the cyclopentane derivative with an appropriate amine to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: This compound is investigated for its potential therapeutic properties, including its effects on neurological pathways and its potential as a drug candidate.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets in the body. This compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with two closely related analogs: N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide () and N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (). Key differences in molecular structure, synthesis, and physicochemical properties are highlighted.

Structural and Functional Group Variations

Key Observations:

Ring Size and Strain : The target compound and its cyclopentane analog () exhibit a five-membered ring, reducing steric strain compared to the cyclopropane derivative (), which has a highly strained three-membered ring. This difference may influence stability and reactivity .

Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound introduces steric hindrance and electronic effects distinct from the 4-methoxyphenyl or 4-methoxyphenoxy groups in analogs. Methoxy groups at the 2,5-positions may alter π-π stacking or hydrogen-bonding interactions compared to para-substituted analogs .

Target Compound:

- However, structurally related carboxamides are typically synthesized via coupling reactions between cyclopentane carboxylic acid derivatives and substituted anilines .

Cyclopropane Analog ():

- Method: Prepared via Procedure B using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol under stoichiometric control (4:1 ratio).

- Yield : 78% after column chromatography.

- Diastereoselectivity : A high dr of 23:1 was achieved, attributed to steric and electronic effects during cyclopropane ring formation .

Cyclopentane Analog ():

- No synthetic details or yields are reported in the evidence.

Physicochemical and Spectroscopic Properties

Notes:

Biological Activity

N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Dimethoxyphenyl Group : This moiety enhances the compound's lipophilicity and biological interactions.

- Cyclopentane Ring : Provides structural stability and influences the compound's interaction with biological targets.

- Carboxamide Group : Essential for biological activity as it can participate in hydrogen bonding with target proteins.

The primary biological targets for this compound include:

- 5-Hydroxytryptamine Receptors : Specifically, it acts as a partial agonist at the 5-HT2A and 5-HT2C receptors , which are implicated in various neurological processes.

Mode of Action

The compound modulates serotonin pathways, potentially influencing mood regulation, anxiety responses, and other neurophysiological functions. The interaction with these receptors may lead to downstream effects such as:

- Altered neurotransmitter release

- Modulation of neuronal excitability

- Influence on behavioral responses

Pharmacokinetics

Research indicates that compounds similar to this compound undergo extensive hepatic metabolism. Key metabolic pathways include:

- Hydroxylation

- O-Demethylation

- Glucuronidation

These processes can affect the compound's bioavailability and efficacy.

Biological Activity Overview

This compound has been studied for various biological activities:

| Activity Type | Description |

|---|---|

| Antidepressant | Potential effects on mood disorders through serotonin receptor modulation. |

| Anticancer | Preliminary studies suggest cytotoxic effects on certain cancer cell lines. |

| Neuroprotective | Exhibits protective effects against neurotoxic agents in vitro, suggesting potential therapeutic uses. |

Case Studies and Research Findings

-

Antidepressant Effects :

- A study demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors in rodent models, correlating with increased activity at 5-HT receptors .

- Cytotoxicity Against Cancer Cells :

- Neuroprotective Properties :

Q & A

Q. What are the key synthetic pathways for N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step sequence: (1) cyclopentane ring formation via cyclization of a precursor carboxylic acid or ester, (2) coupling of the cyclopentane moiety with 2,5-dimethoxyaniline using carbodiimide-based coupling agents (e.g., DCC/DMAP), and (3) purification via recrystallization or column chromatography. Reaction optimization requires careful control of temperature (e.g., 0–60°C for amide bond formation), solvent polarity (e.g., DMF or THF for solubility), and catalysts (e.g., Lewis acids to minimize side reactions). Yield improvements (>70%) are often achieved by slow addition of reagents to prevent dimerization .

Q. How can X-ray crystallography and NMR spectroscopy resolve the stereochemical configuration of this compound?

X-ray crystallography (using SHELX programs for structure refinement ) is critical for determining absolute stereochemistry, particularly the spatial arrangement of the cyclopentane ring substituents. ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) provides complementary methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and cyclopentane carbons (δ 25–35 ppm). Discrepancies between predicted and observed NOESY correlations can identify conformational flexibility in the cyclopentane ring .

Q. What analytical methods are recommended for purity assessment and structural validation of this compound?

- HPLC-MS : To detect impurities (<1% threshold) and confirm molecular weight ([M+H]⁺ expected at ~354.4 Da).

- Elemental Analysis : Validate empirical formula (C₂₀H₂₃NO₃) with ≤0.3% deviation.

- DSC/TGA : Assess thermal stability (decomposition >200°C). Cross-validation with FT-IR (amide I band at ~1650 cm⁻¹) ensures functional group integrity .

Advanced Research Questions

Q. How do substituent effects on the aromatic rings influence solubility and reactivity in polar vs. nonpolar solvents?

The 2,5-dimethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO) due to electron-donating methoxy groups, while the phenylcyclopentane moiety contributes to hydrophobicity. Reactivity studies show that the amide bond is susceptible to hydrolysis under strongly acidic/basic conditions (pH <2 or >10), but stable in neutral buffers. Substituent modifications (e.g., replacing methoxy with halogens) can alter logP values by ~1.5 units, impacting membrane permeability in biological assays .

Q. What methodological approaches are used to evaluate target interactions in medicinal chemistry studies?

- In vitro binding assays : Radioligand displacement (e.g., ³H-labeled competitors) to measure affinity for receptors like serotonin or dopamine subtypes.

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with binding pockets (e.g., hydrophobic contacts with cyclopentane, hydrogen bonds with the amide carbonyl).

- SAR studies : Systematic substitution of the dimethoxyphenyl group (e.g., 2,5-diCl or 3,4-diOCH₃) to optimize IC₅₀ values .

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

Example: If experimental ¹H NMR shifts deviate >0.5 ppm from DFT-predicted values (using Gaussian or ORCA), consider:

- Solvent effects : Simulate chemical shifts with explicit solvent models (e.g., COSMO).

- Conformational averaging : Perform variable-temperature NMR to identify dynamic equilibria.

- Crystallographic validation : Compare experimental X-ray torsion angles with computational geometries .

Q. What strategies enhance the metabolic stability of N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide derivatives?

- Fluorine substitution : Replace methoxy groups with CF₃ or F to reduce CYP450-mediated oxidation.

- Bioisosteric replacement : Substitute the cyclopentane with a pyrrolidine ring to improve water solubility.

- Prodrug design : Introduce ester linkages at the amide nitrogen for controlled release in vivo .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopentane formation | H₂SO₄ (cat.), 80°C, 12h | 65 | 92% |

| Amide coupling | DCC/DMAP, THF, 0°C→RT | 78 | 98% |

| Purification | Ethyl acetate/hexane (3:7) | 85 | 99.5% |

Table 2. Comparative Biological Activity of Analogues

| Substituent | Target (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| 2,5-OCH₃ | 5-HT₂A: 120 ± 15 | 12.3 |

| 2,5-Cl | D₂: 85 ± 10 | 4.7 |

| 3,4-OCH₃ | MAO-B: 230 ± 20 | 18.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.